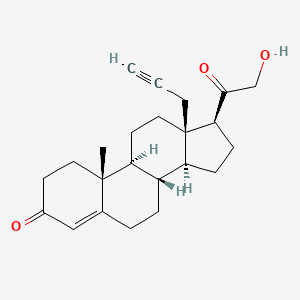

18-Ethynyldeoxycorticosterone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H30O3 |

|---|---|

Poids moléculaire |

354.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-3-10-23-12-9-18-17(19(23)6-7-20(23)21(26)14-24)5-4-15-13-16(25)8-11-22(15,18)2/h1,13,17-20,24H,4-12,14H2,2H3/t17-,18+,19+,20-,22+,23+/m1/s1 |

Clé InChI |

HEPLOTWQTPMDBG-SURZBGPFSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CC#C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CC#C |

Synonymes |

18-acetylenic-deoxycorticosterone 18-E-DOC 18-ethynyl-deoxycorticosterone 18-ethynyldeoxycorticosterone |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 18 Ethynyldeoxycorticosterone

Chemical Synthesis Pathways for 18-Ethynyldeoxycorticosterone

The synthesis of this compound (18-E-DOC) typically involves the introduction of an ethynyl (B1212043) group at the C-18 position of a deoxycorticosterone precursor. While a direct, one-step synthesis is not commonly described, multi-step pathways starting from more readily available steroids are employed. A plausible synthetic route involves the functionalization of the C-18 angular methyl group.

One general approach to C-18 functionalization begins with the photolysis of an 11β-nitrite ester of a related steroid. For instance, the C-13 angular methyl group of prednisolone-17α,21-acetonide-11β-nitrite has been functionalized to an 18-hydroxy group. nih.gov A similar strategy could be envisioned for a deoxycorticosterone derivative, where the C-18 methyl group is first hydroxylated to form 18-hydroxydeoxycorticosterone (18-OH-DOC). This intermediate is a known metabolite of deoxycorticosterone. wikipedia.orgglpbio.com

Once 18-hydroxydeoxycorticosterone is obtained, the hydroxyl group can be oxidized to an aldehyde. This aldehyde can then undergo a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to introduce the ethynyl group. The Corey-Fuchs reaction involves the treatment of the aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.

Alternatively, the synthesis of 17-alkynyl steroids provides a template for introducing the ethynyl group. For example, the synthesis of 17α-ethynyl-5-androstene-3β,7β,17β-triol involves the reaction of a 17-keto steroid with TMS-lithium-acetylide. google.com While this applies to the C-17 position, similar nucleophilic additions of an ethynyl anion to an 18-oxo-steroid derivative could theoretically yield this compound.

The table below summarizes a potential synthetic pathway starting from deoxycorticosterone.

| Step | Starting Material | Reaction | Intermediate/Product | Key Reagents |

| 1 | Deoxycorticosterone | C-18 Hydroxylation | 18-Hydroxydeoxycorticosterone | P450 Enzymes (e.g., CYP11B3 in some species) or chemical methods |

| 2 | 18-Hydroxydeoxycorticosterone | Oxidation | 18-Oxo-deoxycorticosterone | Mild oxidizing agents (e.g., PCC, DMP) |

| 3 | 18-Oxo-deoxycorticosterone | Ethynylation (e.g., Corey-Fuchs) | This compound | CBr4, PPh3, n-BuLi |

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of this compound allows for the investigation of structure-activity relationships. Modifications can be made to the ethynyl group, the steroid backbone, or other functional groups.

The Sonogashira cross-coupling reaction is a powerful tool for creating a variety of 17-alkynyl steroid derivatives, and a similar approach could be applied to an 18-iodo- or 18-bromo-deoxycorticosterone precursor to generate a wide range of 18-aryl- or 18-heteroaryl-ethynyl analogs. rsc.org For example, reacting an 18-iodo intermediate with various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst would yield diverse analogs.

Furthermore, analogs with different substituents on the steroid nucleus can be synthesized. For instance, 7α-substituted androstenediones have been prepared through Michael addition of thiol reagents to dienone intermediates. nih.gov This methodology could be adapted to introduce substituents at various positions on the deoxycorticosterone framework before or after the introduction of the 18-ethynyl group.

The synthesis of Δ⁹-6,7-dinor-5,8-seco-steroids via β-lactones demonstrates the feasibility of more profound structural modifications to the steroid core, leading to novel classes of analogs. rsc.org The table below presents some potential structural analogs and the synthetic strategies for their preparation.

| Analog Type | General Structure | Synthetic Strategy | Potential Starting Material |

| 18-Alkynyl Analogs | 18-(R-C≡C)-DOC | Sonogashira coupling | 18-Iodo-deoxycorticosterone |

| A/B-Ring Modified Analogs | Substituted 18-E-DOC | Michael addition, etc. | 18-E-DOC or its precursors |

| Seco-Steroid Analogs | Ring-opened 18-E-DOC | β-Lactone formation and pyrolysis | Modified deoxycorticosterone precursor |

Strategies for Isotopic Labeling and Advanced Chemical Modification

Isotopic labeling of this compound is crucial for metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. Deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are the most commonly used stable isotopes.

Deuterium-labeled analogs can be prepared using various methods. For example, deuterium can be introduced at specific positions by using deuterated reagents during synthesis. The use of deuterium-labeled progesterone (B1679170) has been explored for metabolic studies. ucl.ac.uk A similar approach could involve the use of deuterated reducing agents or deuterated building blocks in the synthesis of this compound. For instance, using a deuterated acetylide source in the final ethynylation step would label the ethynyl group. The introduction of deuterium at C-21 has been a strategy in studying the metabolism of deoxycorticosterone derivatives. cdnsciencepub.com

Carbon-13 labeling can be achieved by incorporating ¹³C-labeled precursors in the synthetic pathway. For example, using ¹³C-labeled methyl iodide in a step that forms the C-18 methyl group (if the synthesis starts from an 18-nor steroid) would result in a ¹³C-labeled final product.

Advanced chemical modifications beyond simple isotopic labeling can include the introduction of reporter groups for imaging or affinity probes for identifying binding partners. For example, a fluorescent tag could be attached to the steroid, or a photo-reactive group could be incorporated to create a photoaffinity label.

The table below outlines different isotopic labeling and modification strategies.

| Modification Type | Isotope/Group | Method of Incorporation | Application |

| Deuterium Labeling | ²H (Deuterium) | Use of deuterated reagents (e.g., deuterated acetylide, NaBD₄) | Metabolic studies, Mass spectrometry internal standard |

| Carbon-13 Labeling | ¹³C | Use of ¹³C-labeled precursors | NMR studies, Metabolic flux analysis |

| Advanced Modification | Fluorescent Dye | Covalent attachment to a functional group | Cellular imaging |

| Photoaffinity Labeling | Photoreactive group (e.g., azido, diazirine) | Incorporation into the steroid structure | Identification of binding proteins |

Molecular Mechanisms of 18 Ethynyldeoxycorticosterone Action

Mechanism-Based Enzyme Inhibition

18-Ethynyldeoxycorticosterone (18-ethynyl-DOC) is recognized as a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for the final stages of aldosterone production. nih.govwikipedia.org Its mode of action is classified as mechanism-based, where it functions as a suicide substrate for the enzyme. nih.gov This process is initiated by the hydroxylation of the ethynyl (B1212043) group on 18-ethynyl-DOC by CYP11B2, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

The inhibition of CYP11B2 by 18-ethynyl-DOC is both time- and NADPH-dependent, following pseudo-first-order kinetics. Studies utilizing rat adrenal zona glomerulosa cells demonstrated a time- and concentration-dependent inhibition of aldosterone synthesis, with a K_i of approximately 0.05 μM. researchgate.netresearchgate.netresearchgate.net In a study using MA-10 cells transfected with rat aldosterone synthase cDNA, 18-ethynyl-DOC completely inhibited the conversion of deoxycorticosterone (DOC) to aldosterone with a K_i of about 0.02 μM. researchgate.netnih.gov This high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) is a defining characteristic of its inhibitory profile. nih.gov

While this compound is a powerful inhibitor of CYP11B2, its effect on 11β-hydroxylase (CYP11B1) is considerably weaker, underscoring its selectivity. nih.govnih.gov CYP11B1 is the enzyme that catalyzes the final step in cortisol synthesis. wikipedia.orgnih.gov The ability to selectively inhibit CYP11B2 without significantly affecting CYP11B1 is a critical attribute for therapies aimed at lowering aldosterone levels while preserving normal cortisol production. nih.gov

The structural basis for this selectivity is attributed to differences in the active sites of the two enzymes, despite their high sequence homology. nih.gov In studies with freshly isolated calf zona fasciculata cells, 18-ethynyl-DOC inhibited cortisol secretion with a K_i of 48 μM, a value significantly higher than its K_i for aldosterone inhibition in zona glomerulosa cells. nih.gov This indicates a much lower affinity for CYP11B1. nih.gov In rat adrenal zona fasciculata cells, the K_i for the inhibition of 18-hydroxycorticosterone (B144385) secretion was approximately 10 μM, which is 200-fold higher than in zona glomerulosa cells, further highlighting this selectivity. nih.gov

Inhibitory Potency of this compound on Adrenal Steroidogenesis

| Cell Type | Steroid Inhibited | K_i (μM) |

| Rat Zona Glomerulosa | Aldosterone | ~0.05 |

| Rat Zona Fasciculata | 18-Hydroxycorticosterone | ~10 |

| Calf Zona Glomerulosa | Aldosterone | ~0.26 |

| Calf Zona Fasciculata | Cortisol | 48 |

The selectivity of this compound extends to other cytochrome P450 enzymes integral to the steroidogenic pathway. dntb.gov.uaacs.org Key enzymes in this pathway, besides CYP11B2 and CYP11B1, include CYP17 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). mdpi.com Research has shown that 18-ethynyl-DOC has a substantially lower inhibitory impact on these other P450 enzymes. nih.gov For instance, it did not inhibit the secretion of 18-hydroxydeoxycorticosterone (18-OH-DOC) or 19-hydroxydeoxycorticosterone. nih.gov Furthermore, it had no effect on corticosterone (B1669441) secretion in either rat zona glomerulosa or zona fasciculata cells, indicating minimal interaction with enzymes like CYP21A2. nih.gov This high degree of selectivity minimizes the potential for disruption of other vital steroid hormone biosynthetic pathways.

Ligand-Receptor Binding and Selectivity Studies

This compound demonstrates a significant binding affinity for the mineralocorticoid receptor (MR). acs.org The MR is the primary receptor for aldosterone, and its activation regulates physiological processes such as sodium and potassium balance. wikipedia.org Studies have revealed that 18-ethynyl-DOC can function as an antagonist at the mineralocorticoid receptor. acs.org This dual capability of inhibiting aldosterone synthesis and directly antagonizing the MR could be particularly advantageous in conditions marked by excess aldosterone.

The pharmacological profile of a compound is critically defined by its selectivity for its target receptor over other related receptors. nih.govglowm.comfrontiersin.orgumich.edu Investigations into the potential interactions of this compound with other steroid receptors, such as the glucocorticoid receptor (GR), have been conducted. nih.gov Generally, 18-ethynyl-DOC displays a lower affinity for these other steroid receptors compared to the mineralocorticoid receptor. This selectivity is crucial for avoiding off-target effects that could result from the activation or inhibition of other steroid hormone signaling pathways. creative-diagnostics.com

G-Protein Coupled Receptor Modulation Research

While direct modulation of G-protein coupled receptors (GPCRs) by this compound (18-E-DOC) is not extensively documented, its primary mechanism of action involves the inhibition of enzymes in the aldosterone biosynthetic pathway, which is, in turn, regulated by GPCRs. nih.govnih.gov GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction, converting extracellular stimuli into intracellular responses. cecam.orgnih.govmdpi.com They are involved in a vast array of physiological processes, including hormone action, neurotransmission, and cellular metabolism. cecam.orgnih.gov

The synthesis of aldosterone is stimulated by agonists that bind to GPCRs, such as angiotensin II and adrenocorticotropic hormone (ACTH). nih.gov The binding of these ligands to their respective GPCRs initiates a cascade of intracellular events. biomolther.org For instance, the activation of the angiotensin II receptor, a classic GPCR, leads to the activation of G-proteins, which then trigger downstream signaling pathways. biomolther.orgiric.ca

Research on 18-E-DOC has focused on its ability to act as a mechanism-based inhibitor of the final steps in aldosterone synthesis. nih.govnih.gov Studies using calf adrenal zona glomerulosa cells have shown that 18-E-DOC inhibits the production of aldosterone and 18-hydroxycorticosterone stimulated by ACTH and angiotensin II. nih.gov This inhibition occurs in a dose- and time-dependent manner, indicating a specific interaction with the enzymes involved in this pathway. nih.gov The inhibitory constant (Ki) for aldosterone secretion inhibition was found to be approximately 0.25 to 0.26 microM in both freshly isolated and cultured calf zona glomerulosa cells. nih.gov

Although 18-E-DOC itself may not directly bind to and modulate GPCRs, its inhibitory action on aldosterone synthesis directly impacts the physiological outcomes of GPCR activation in the adrenal glands. By blocking the final enzymatic steps, 18-E-DOC effectively uncouples the GPCR-mediated signals from their ultimate endpoint of aldosterone production. nih.gov This makes it a valuable tool for studying the regulation of the aldosterone biosynthetic pathway and a potential therapeutic agent for conditions characterized by excessive aldosterone production. nih.gov

Cellular Signaling Pathway Modulation

The action of this compound (18-E-DOC) is intricately linked to the modulation of cellular signaling pathways, primarily through its targeted inhibition of aldosterone synthesis. nih.govnih.gov Cellular signaling pathways are complex networks of proteins and molecules that transmit information from a cell's exterior to its interior, ultimately dictating cellular responses. wikipedia.orgnih.gov These pathways are fundamental for regulating a multitude of cellular functions.

Intracellular second messengers are small molecules that relay signals received by receptors on the cell surface to effector molecules within the cell. britannica.comwikipedia.org Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), calcium ions (Ca2+), inositol (B14025) triphosphate, and diacylglycerol. britannica.comwikipedia.orgcutm.ac.in The production of aldosterone is regulated by signaling pathways that involve these second messengers.

For example, the binding of adrenocorticotropic hormone (ACTH) to its receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.netbmglabtech.com This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately stimulating steroid hormone production. cutm.ac.inresearchgate.netbmglabtech.com

While direct studies on the effect of 18-E-DOC on specific second messenger concentrations are limited, its inhibitory action on aldosterone synthesis implies a modulation of the downstream effects of these signaling pathways. nih.gov By blocking the enzymatic conversion of precursors to aldosterone, 18-E-DOC effectively curtails the final output of the cAMP/PKA signaling cascade in the adrenal zona glomerulosa cells. nih.govresearchgate.net Research has shown that 18-E-DOC inhibits ACTH-stimulated aldosterone production, which is known to be mediated by cAMP. nih.govresearchgate.net

The following table summarizes the key intracellular second messengers and their general roles in cellular signaling.

| Second Messenger | Role in Cellular Signaling |

| Cyclic AMP (cAMP) | Activates protein kinase A (PKA), which phosphorylates target proteins to regulate processes like metabolism and gene expression. cutm.ac.inremedypublications.com |

| Cyclic GMP (cGMP) | Involved in various physiological processes, including smooth muscle relaxation and visual signal transduction. cutm.ac.in |

| Calcium Ions (Ca2+) | Act as a ubiquitous intracellular messenger, regulating events such as muscle contraction, neurotransmitter release, and enzyme activity. britannica.comnih.gov |

| Inositol Trisphosphate (IP3) | Triggers the release of calcium from intracellular stores. bmglabtech.com |

| Diacylglycerol (DAG) | Activates protein kinase C (PKC), which is involved in a wide range of cellular processes. wikipedia.org |

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. wikipedia.orgyoutube.com The regulation of gene expression is a critical mechanism for cells to adapt to their environment and to carry out specialized functions. wikipedia.orgnih.gov

The signaling pathways that control aldosterone synthesis ultimately lead to changes in the expression of genes encoding the necessary steroidogenic enzymes. nih.gov Transcription factors, which are proteins that bind to specific DNA sequences, play a pivotal role in this process by controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.govnthu.edu.tw

While there is no direct evidence detailing the specific effects of 18-E-DOC on global gene expression profiles, its targeted action on the aldosterone synthesis pathway suggests an indirect influence. By inhibiting the production of aldosterone, 18-E-DOC can alter the feedback mechanisms that regulate the expression of genes involved in steroidogenesis. For instance, the expression of genes encoding enzymes like aldosterone synthase (CYP11B2) is tightly regulated by the same signaling pathways that 18-E-DOC impacts. nih.gov

The regulation of gene expression can occur at multiple levels, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.org Environmental factors and internal cellular signals can influence these regulatory processes. youtube.comelifesciences.org The study of how compounds like 18-E-DOC affect these intricate regulatory networks is an ongoing area of research.

The table below outlines the major stages of gene expression regulation.

| Stage of Regulation | Description |

| Transcriptional Control | Regulation of when and how often a gene is transcribed. This is a primary point of control for most genes. nthu.edu.tw |

| RNA Processing Control | The control of the splicing and processing of RNA transcripts. wikipedia.org |

| RNA Transport and Localization Control | Selecting which completed mRNAs are exported from the nucleus to the cytosol and determining where in the cytosol they are localized. wikipedia.org |

| Translational Control | Selecting which mRNAs in the cytoplasm are translated by ribosomes. youtube.com |

| mRNA Degradation Control | Regulating how quickly specific mRNA molecules are degraded. wikipedia.org |

| Protein Activity Control | Regulating the activity of proteins after they have been synthesized through modifications such as phosphorylation or degradation. youtube.com |

Biological Activities and Effects of 18 Ethynyldeoxycorticosterone in Pre Clinical Models

Modulation of Steroid Hormone Production in Adrenal Cells

18-Ethynyldeoxycorticosterone (18-E-DOC) has been identified as a potent modulator of steroid hormone production, primarily functioning as a mechanism-based inhibitor of enzymes in the aldosterone (B195564) biosynthetic pathway. nih.govnih.gov Its effects have been characterized in adrenal cells from different species, revealing specific inhibitory actions on mineralocorticoid production while having varied effects on glucocorticoids.

Aldosterone Biosynthesis Inhibition in Zona Glomerulosa

In primary cultures of calf adrenal zona glomerulosa (ZG) cells, 18-E-DOC demonstrates a dose- and time-dependent inhibition of aldosterone production. nih.gov Studies have shown that a 1 µM concentration of 18-E-DOC can produce a 73% inhibition of aldosterone secretion, with a 10 µM concentration resulting in 94.6% inhibition. nih.govscilit.com The compound effectively inhibits aldosterone production stimulated by various agents, including angiotensin II, potassium, and adrenocorticotropic hormone (ACTH). nih.govscilit.com The inhibitory effect extends to 18-hydroxycorticosterone (B144385), a direct precursor to aldosterone, with its production being inhibited to a similar degree as aldosterone itself. nih.gov

Research on freshly isolated rat adrenal cells further corroborates these findings. In rat zona glomerulosa cells, 18-E-DOC inhibits aldosterone synthesis in a time- and concentration-dependent manner, with a maximal inhibition of approximately 80%. oup.com The inhibition constant (Ki) in rat ZG cells was determined to be approximately 0.05 µM, indicating high potency. oup.comresearchgate.net In calf ZG cells, the Ki for aldosterone inhibition was found to be around 0.25 to 0.26 µM. nih.gov

Corticosterone (B1669441) and Cortisol Production Modulation

The effects of this compound on glucocorticoid production appear to be more variable and dependent on the experimental model. In cultured calf adrenal zona glomerulosa cells, minimal changes were observed in the production of corticosterone, with some studies noting a slight increase. nih.govscilit.com Similarly, in cultured zona fasciculata (ZF) cells, which are the primary producers of cortisol in bovine species, 18-E-DOC did not inhibit ACTH-stimulated cortisol secretion. nih.gov

However, studies using freshly isolated cells revealed a different profile. In freshly isolated calf zona fasciculata cells, 18-E-DOC did inhibit cortisol secretion with a Ki of 48 µM. nih.govnih.gov In rat adrenal cells, both from the zona glomerulosa and zona fasciculata, the inhibitor had no effect on the secretion of corticosterone. oup.com Furthermore, the secretion of 18-hydroxydeoxycorticosterone was only minimally inhibited in both rat ZG and ZF cells. oup.com

Comparative Studies in Isolated Cells vs. Cultured Cells

Direct comparisons between freshly isolated and cultured calf adrenal cells highlight significant differences in the inhibitory profile of 18-E-DOC. While the inhibition of aldosterone and 18-hydroxycorticosterone secretion in zona glomerulosa cells was similar between the two preparations, with nearly identical Ki values (0.26 µM in fresh cells vs. 0.25 µM in cultured cells), the effects on glucocorticoids diverged significantly. nih.gov

In freshly isolated cells, 18-E-DOC inhibited corticosterone secretion, but this effect was absent in cultured calf adrenal cells. nih.gov Likewise, cortisol secretion stimulated by ACTH was inhibited by 18-E-DOC in freshly isolated zona fasciculata cells but not in their cultured counterparts. nih.govnih.gov These findings suggest that the enzymatic environment or cellular regulation may be altered during the process of primary cell culture, affecting the compound's interaction with the enzymes responsible for glucocorticoid synthesis. nih.gov

Interactive Table: Comparative Inhibition of Steroid Production by 18-E-DOC in Adrenal Cells

| Parameter | Cell Type | Steroid | Effect | Inhibition Constant (Ki) | Source |

| Aldosterone | Cultured Calf Zona Glomerulosa | Aldosterone | Inhibition | ~0.25 µM | nih.gov |

| Aldosterone | Freshly Isolated Calf Zona Glomerulosa | Aldosterone | Inhibition | ~0.26 µM | nih.gov |

| Aldosterone | Freshly Isolated Rat Zona Glomerulosa | Aldosterone | Inhibition | ~0.05 µM | oup.comresearchgate.net |

| Cortisol | Cultured Calf Zona Fasciculata | Cortisol | No Inhibition | Not Applicable | nih.govnih.gov |

| Cortisol | Freshly Isolated Calf Zona Fasciculata | Cortisol | Inhibition | 48 µM | nih.govnih.gov |

| Corticosterone | Cultured Calf Adrenal Cells | Corticosterone | No Inhibition | Not Applicable | nih.gov |

| Corticosterone | Freshly Isolated Calf Adrenal Cells | Corticosterone | Inhibition | Not Reported | nih.gov |

| Corticosterone | Freshly Isolated Rat Adrenal Cells | Corticosterone | No Effect | Not Applicable | oup.com |

In Vitro Studies on Steroidogenic Cell Lines

To investigate the specific enzymatic target of this compound, studies have utilized steroidogenic cell lines transfected with cDNAs of specific enzymes. Research using MA-10 cells, a mouse Leydig cell line, stably transfected with the cDNA of rat aldosterone synthase provided direct evidence of the compound's mechanism. oup.com

In this model, incubation with 18-E-DOC resulted in the complete inhibition of the conversion of deoxycorticosterone (DOC) to aldosterone. oup.com The inhibition constant (Ki) was determined to be approximately 0.02 µM, underscoring the compound's high specificity and potent inhibitory effect on aldosterone synthase. oup.com This type of study using a controlled, single-enzyme system confirms that 18-E-DOC acts as a powerful inhibitor of the final enzymatic steps in the aldosterone synthesis pathway. oup.com

Interactive Table: Effect of 18-E-DOC on Transfected Steroidogenic Cells

| Cell Line | Transfected Enzyme | Substrate | Product | Effect of 18-E-DOC | Inhibition Constant (Ki) | Source |

| MA-10 | Rat Aldosterone Synthase | Deoxycorticosterone | Aldosterone | Complete Inhibition | ~0.02 µM | oup.com |

In Vivo Animal Model Research on Endocrine Function (Non-Human)

Systemic Endocrine Regulation in Pre-clinical Species

This compound (18-E-DOC) functions as a targeted inhibitor of the terminal stages of aldosterone biosynthesis. nih.govnih.govnih.gov Pre-clinical investigations using adrenal cell models from different species have demonstrated its potent and specific effects on the production of key steroid hormones. The primary mechanism of action is the inhibition of aldosterone synthase (cytochrome P450 11B2), the enzyme responsible for converting 18-hydroxycorticosterone to aldosterone. nih.govresearchgate.netresearchgate.net

In studies utilizing freshly isolated adrenal cells from rats, 18-E-DOC displayed a time- and concentration-dependent inhibition of aldosterone synthesis in the zona glomerulosa (ZG). nih.gov The inhibitory constant (Ki) for this effect was approximately 0.05 µM. nih.govresearchgate.net The production of aldosterone and 18-hydroxycorticosterone in these ZG cells was maximally inhibited by about 80%. nih.govresearchgate.net Significantly, the compound showed high selectivity; it had no effect on the secretion of corticosterone from either the zona glomerulosa or the zona fasciculata (ZF) cells. nih.gov Furthermore, the secretion of 18-hydroxydeoxycorticosterone was only minimally inhibited in both adrenal zones. nih.gov

Research conducted on calf adrenal zona glomerulosa cells in primary culture yielded similar findings. nih.gov 18-E-DOC inhibited the baseline and stimulated production of both aldosterone and 18-hydroxycorticosterone in a dose- and time-dependent manner. nih.govnih.gov At a concentration of 1 µM, it caused a 73% inhibition of aldosterone secretion, which increased to 94.6% at 10 µM. nih.gov The inhibitory constant (Ki) in calf adrenal cells was determined to be approximately 0.25-0.26 µM. nih.gov In these calf cell models, there was a slight increase or no change in corticosterone production, and cortisol production by zona fasciculata cells was not affected. nih.govnih.gov This body of evidence from pre-clinical models suggests that 18-E-DOC is a specific inhibitor of the late pathway of aldosterone biosynthesis. nih.gov

The table below summarizes the endocrine effects observed in these pre-clinical models.

Table 1: Effects of this compound on Steroid Hormone Production in Pre-clinical Adrenal Cell Models

| Preclinical Model | Adrenal Zone | Hormone | Observed Effect | Ki Value | Citation(s) |

|---|---|---|---|---|---|

| Rat Adrenal Cells | Zona Glomerulosa | Aldosterone | Time- and concentration-dependent inhibition (max ~80%) | ~0.05 µM | nih.govresearchgate.net |

| Zona Glomerulosa | 18-Hydroxycorticosterone | Inhibition (max ~80%) | Not specified | nih.govresearchgate.net | |

| Zona Glomerulosa | Corticosterone | No effect | Not applicable | nih.gov | |

| Zona Glomerulosa | 18-Hydroxydeoxycorticosterone | Minor inhibition | Not specified | nih.gov | |

| Zona Fasciculata | Corticosterone | No effect | Not applicable | nih.gov | |

| Zona Fasciculata | 18-Hydroxydeoxycorticosterone | Minor inhibition | Not specified | nih.gov | |

| Calf Adrenal Cells | Zona Glomerulosa | Aldosterone | Dose- and time-dependent inhibition (up to 94.6%) | ~0.25-0.26 µM | nih.govnih.gov |

| Zona Glomerulosa | 18-Hydroxycorticosterone | Inhibition, similar to aldosterone | Not specified | nih.govnih.gov | |

| Zona Glomerulosa | Corticosterone | Slight increase / No inhibition in cultured cells | Not applicable | nih.govnih.gov |

Metabolism and Biotransformation of 18 Ethynyldeoxycorticosterone

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of 18-Ethynyldeoxycorticosterone is presumed to follow the established pathways for steroid metabolism, primarily occurring in the liver. These pathways involve a series of enzymatic reactions that modify the structure of the compound.

Phase I reactions introduce or expose functional groups on the substrate, typically through oxidation, reduction, or hydrolysis. iptsalipur.orgnih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govbeilstein-journals.org For this compound, the primary interaction with Phase I enzymes described in the literature is its function as a mechanism-based inhibitor of aldosterone (B195564) synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme. tandfonline.comebi.ac.uk This interaction is central to its pharmacological effect of blocking the final steps of aldosterone biosynthesis. chuv.chresearchgate.net

While its inhibitory action on CYP11B2 is well-documented, specific oxidative, reductive, or hydrolytic metabolites of this compound itself are not extensively detailed in publicly available scientific literature. However, based on the metabolism of other steroids containing an ethynyl (B1212043) group, such as ethinylestradiol, potential Phase I metabolic pathways for this compound can be hypothesized. These may include hydroxylation at various positions on the steroid nucleus, a common reaction for steroids catalyzed by CYP enzymes. researchgate.netmdpi.com Another potential, though less common, reaction for ethynyl-substituted steroids is de-ethynylation, which involves the removal of the ethynyl group. tandfonline.com The 17α-ethynyl group is known to influence the metabolic profile of steroids, often rendering them orally active by sterically hindering the oxidation of the adjacent 17β-hydroxyl group. nih.gov

It is important to note that without specific studies on the biotransformation of this compound, these remain theoretical pathways based on the metabolism of structurally related compounds.

Following Phase I metabolism, the modified, more polar metabolites, or the parent compound if it possesses a suitable functional group, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous hydrophilic molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to the substrate. nih.govuomus.edu.iq This process further increases water solubility and facilitates excretion. drughunter.com

Table 1: Potential Phase II Conjugation Pathways for this compound Metabolites

| Conjugation Reaction | Enzyme Family | Potential Substrate (Hypothetical) | Resulting Conjugate (Hypothetical) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated this compound | This compound-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated this compound | This compound-sulfate |

This table presents hypothetical pathways based on known steroid metabolism, as specific data for this compound is not currently available.

Identification of Metabolites

Detailed studies identifying the specific metabolites of this compound are not described in the available scientific literature. Research on this compound has predominantly focused on its potent inhibitory effects on aldosterone synthase rather than its own metabolic fate. tandfonline.comacs.org

The identification of metabolites is a crucial step in understanding the complete biotransformation of a drug. This process typically involves in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies and analysis of biological fluids using techniques like mass spectrometry. For other synthetic steroids, such as ethynodiol (B195179) diacetate, biotransformation studies using microbial and plant cell cultures have identified various hydroxylated and oxidized metabolites. nih.gov Similar comprehensive studies would be required to definitively identify the metabolites of this compound.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are essential in drug discovery to predict the in vivo half-life and clearance of a compound. nih.gov These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.

Specific data from in vitro metabolic stability studies for this compound, such as its half-life (t₁/₂) or intrinsic clearance (CLint) in human liver microsomes, are not reported in the accessible scientific literature. However, for other novel aldosterone synthase inhibitors, such studies have been conducted and reported. For example, efforts to improve the metabolic stability of other inhibitors have led to the development of compounds with significantly longer half-lives in human liver microsomes. acs.orgnih.gov This indicates that such assays are a standard part of the preclinical evaluation of compounds in this class.

Table 2: Parameters Assessed in In Vitro Metabolic Stability Studies

| Parameter | Description | Relevance |

| Half-life (t₁/₂) | The time required for the concentration of the compound to decrease by half. | Indicates the rate of metabolic degradation. |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | Used to predict in vivo hepatic clearance. |

This table outlines the typical parameters measured in in vitro metabolic stability studies. Specific values for this compound are not available.

Analytical Methodologies for 18 Ethynyldeoxycorticosterone Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 18-Ethynyldeoxycorticosterone from other substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound and related steroids. cnjournals.com This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For steroid analysis, reversed-phase HPLC with a C18 column is commonly employed. ejgm.co.ukresearchgate.net The mobile phase typically consists of a mixture of water, methanol, and acetonitrile. ejgm.co.uk The ratio of these solvents can be adjusted to optimize the separation of the target analyte. ejgm.co.uk Detection is often achieved using a UV detector, as the steroid structure absorbs ultraviolet light. ejgm.co.uk The flow rate of the mobile phase and the column temperature are critical parameters that can be adjusted to improve peak separation and sharpness. jmp.com

A study on the inhibiting effects of this compound utilized reverse-phase HPLC for analysis. cnjournals.com While the specific parameters for this compound were not detailed, typical HPLC methods for similar compounds involve a C18 column and a mobile phase gradient to ensure efficient separation. ejgm.co.ukpjoes.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing steroids like this compound. nih.gov In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. epa.gov For non-volatile compounds like steroids, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

The use of capillary columns is standard in modern GC analysis, providing high resolution and efficient separation. internationaloliveoil.org The choice of the stationary phase within the column is crucial for achieving the desired separation. When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for identification and mass spectral data for structural confirmation. nih.govnih.gov Research on related steroid metabolites has successfully employed GC-MS for their identification and measurement. nih.gov

Mass Spectrometry for Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the sensitive detection and accurate quantification of this compound. It is often coupled with a chromatographic technique like HPLC or GC to form LC-MS/MS or GC-MS systems, respectively. nih.govnih.gov These hyphenated techniques provide high specificity and are capable of measuring very low concentrations of the analyte in complex mixtures. nih.gov

In LC-MS/MS, the compound is first separated by HPLC and then ionized before entering the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.gov This method has been successfully used for the simultaneous quantification of related 18-hydroxylated steroids in human plasma. nih.gov Electrospray ionization (ESI) is a common ionization technique used in the analysis of steroids. dntb.gov.ua

Spectroscopic Analysis Methods

Spectroscopic methods are used to determine the structure and conformation of molecules like this compound. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the functional groups and the arrangement of atoms within the molecule. acs.org

Quantitative Research Designs and Statistical Analysis in Related Studies

Quantitative research designs are employed to systematically measure and analyze the effects of compounds like this compound. These studies often involve experimental or quasi-experimental designs to determine cause-and-effect relationships. bestdissertationwriter.comentropik.io

For example, a study investigating the inhibitory effects of this compound on aldosterone (B195564) biosynthesis would likely use a quantitative experimental design. nih.gov This could involve treating adrenal cells with varying concentrations of the compound and measuring the resulting changes in steroid production. nih.gov

The main types of quantitative research designs include:

Descriptive Research: Aims to describe the characteristics of a phenomenon. entropik.io

Correlational Research: Examines the relationships between variables. bestdissertationwriter.com

Experimental Research: Involves the manipulation of variables to establish causality, often using a control group. bestdissertationwriter.com

Quasi-Experimental Research: Similar to experimental research but lacks random assignment to groups. bestdissertationwriter.com

Sample Preparation Techniques for Biological Matrices

Analyzing this compound in biological samples such as plasma, urine, or tissue requires extensive sample preparation to remove interfering substances. nih.govwaters.com The goal is to isolate and concentrate the analyte of interest before analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation: Used to remove proteins from plasma or serum samples.

Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. tiaft.org

Solid-Phase Extraction (SPE): A highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. nih.gov SPE columns with different sorbents (e.g., C18) can be used to selectively retain and then elute the target compound. nih.gov

For the analysis of steroids in biological fluids, a combination of these techniques may be employed to achieve the necessary level of purity and concentration for instrumental analysis. metrino.eu

Structure Activity Relationship Sar Studies and Rational Design of Inhibitors

Correlation of Chemical Structure with Enzyme Inhibition Potency

The inhibitory potential of 18-Ethynyldeoxycorticosterone (18-E-DOC) is intrinsically linked to its chemical structure, which allows for potent and selective interaction with specific steroidogenic enzymes. As a derivative of deoxycorticosterone, its steroidal backbone serves as a scaffold that is recognized by the active site of cytochrome P450 enzymes involved in aldosterone (B195564) synthesis.

Research has demonstrated that 18-E-DOC is a highly effective inhibitor of the terminal steps of the aldosterone biosynthetic pathway. nih.gov It specifically targets the enzymes responsible for converting deoxycorticosterone (DOC) into aldosterone. In studies using freshly isolated cells from the adrenal gland's zona glomerulosa (ZG)—the primary site of aldosterone production—18-E-DOC was shown to inhibit the synthesis of both aldosterone and 18-hydroxycorticosterone (B144385) in a time- and concentration-dependent manner. nih.gov The inhibition constant (Ki) for aldosterone synthesis in rat ZG cells was approximately 0.05 µM, indicating high potency. nih.gov Similarly, in freshly isolated calf ZG cells, the Ki for the inhibition of aldosterone and 18-hydroxycorticosterone secretion was found to be around 0.25 to 0.26 µM. nih.gov

A key aspect of its structure-activity relationship (SAR) is its selectivity. While it potently inhibits aldosterone synthesis in ZG cells, its effect on enzymes in the zona fasciculata (ZF), which produces glucocorticoids like corticosterone (B1669441) and cortisol, is significantly weaker. The Ki for the inhibition of 18-hydroxycorticosterone secretion in ZF cells was approximately 10 µM, a 200-fold difference compared to its effect in ZG cells. nih.gov Furthermore, 18-E-DOC has been observed to have little to no inhibitory effect on the secretion of corticosterone. nih.govnih.gov This selectivity is crucial and suggests that the structural features of 18-E-DOC, particularly the ethynyl (B1212043) group at the C18 position on the steroid frame, are better accommodated by the active site of aldosterone synthase (CYP11B2) than by the highly homologous cortisol-producing enzyme, 11β-hydroxylase (CYP11B1). nih.govahajournals.org

Table 1: Inhibitory Potency of this compound (18-E-DOC) on Steroid Production

| Cell Type | Species | Inhibited Product | Ki (Inhibition Constant) | Reference |

|---|---|---|---|---|

| Zona Glomerulosa (ZG) | Rat | Aldosterone | ~0.05 µM | nih.gov |

| Zona Glomerulosa (ZG) | Calf | Aldosterone / 18-Hydroxycorticosterone | ~0.26 µM | nih.gov |

| Zona Fasciculata (ZF) | Rat | 18-Hydroxycorticosterone | ~10 µM | nih.gov |

| Zona Fasciculata (ZF) | Calf | Cortisol | ~48 µM | nih.gov |

| Transfected MA-10 Cells | Rat | Aldosterone (from DOC) | ~0.02 µM | nih.gov |

Ethynyl Group Contribution to Mechanism-Based Inhibition

The presence of the ethynyl group (C≡CH) at the C18 position of the deoxycorticosterone steroid nucleus is the defining feature responsible for the action of 18-E-DOC as a mechanism-based inhibitor. nih.govnih.gov Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive molecules by the target enzyme's own catalytic mechanism. mdpi.com This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

In the case of 18-E-DOC, the cytochrome P450 enzyme, specifically aldosterone synthase (CYP11B2), recognizes the steroid backbone and binds it within its active site. The enzyme then attempts to hydroxylate the substrate as it would with its natural substrates. The terminal ethynyl group is a target for this oxidative process. mdpi.comnih.gov The heme iron center of the P450 enzyme activates molecular oxygen, which then attacks the ethynyl moiety. nih.gov This process does not lead to a simple hydroxylation but instead generates a highly reactive intermediate, such as a ketene. nih.gov This reactive species can then covalently bind to a nucleophilic amino acid residue within the enzyme's active site, causing permanent inactivation of the enzyme. mdpi.comnih.gov

This mechanism-based inhibition is characterized by its time- and concentration-dependent nature, which has been experimentally verified for 18-E-DOC. nih.gov The covalent and irreversible nature of this inhibition leads to a prolonged and potent suppression of aldosterone synthesis, as the cell must synthesize new enzyme to restore function. researchgate.net The incorporation of an ethynyl group is a known strategy for designing potent, mechanism-based inhibitors for various P450 enzymes. nih.govacs.orgacs.org

Computational Modeling and Molecular Docking Studies

While specific molecular docking studies for this compound are not widely published, the principles of its interaction with aldosterone synthase (CYP11B2) can be inferred from computational studies of the enzyme and its other steroidal and non-steroidal inhibitors. ahajournals.orgtue.nl Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.govmdpi.com

For CYP11B2, the active site is a hydrophobic pocket designed to accommodate steroid molecules. ahajournals.org Docking studies with the natural substrate, deoxycorticosterone, show it positioned within this cavity with its C11 and C18 carbons oriented towards the catalytic heme iron, ready for hydroxylation. tue.nl It is expected that 18-E-DOC would adopt a similar binding pose. The steroid core of 18-E-DOC would fit snugly within the hydrophobic active site, stabilized by van der Waals interactions.

Crucially, the C18-ethynyl group would be positioned in close proximity to the heme iron, the catalytic center of the enzyme. nih.govacs.org This orientation is critical for its function as a mechanism-based inhibitor. Computational simulations of other ethynyl-containing P450 inhibitors have shown that the orientation of the acetylene (B1199291) group relative to the heme determines the molecule's ability to act as a mechanism-based inhibitor versus a simple competitive inhibitor. acs.org The specific interactions between the inhibitor and amino acid residues in the active site dictate this precise positioning. For CYP11B2, these interactions would guide the ethynyl group toward the heme, facilitating the oxidative activation and subsequent covalent modification that defines its inhibitory mechanism.

Design Principles for Selective Steroidogenic Enzyme Modulators

The development of selective steroidogenic enzyme modulators, particularly inhibitors of aldosterone synthase (CYP11B2), is a significant goal in medicinal chemistry. acs.orgscientificarchives.com The primary challenge lies in achieving selectivity against the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence identity with CYP11B2. ahajournals.orgacs.org Poor selectivity can lead to undesirable side effects due to the suppression of cortisol production. acs.org Several key design principles have emerged from research in this area.

Exploiting Structural Differences in Active Sites : Although the active sites of CYP11B1 and CYP11B2 are highly homologous, subtle differences in their architecture can be exploited. ahajournals.org The rational design of inhibitors involves creating molecules with specific chemical features (e.g., heteroaromatic rings) that can form unique interactions with non-conserved amino acid residues in the CYP11B2 active site, thereby conferring selectivity. acs.org

Mechanism-Based Inhibition : Designing mechanism-based inhibitors like 18-E-DOC is a powerful strategy. By leveraging the target enzyme's catalytic activity to activate the inhibitor, high potency and prolonged duration of action can be achieved. researchgate.netoup.com The ethynyl group in 18-E-DOC is a prime example of a chemical moiety introduced for this purpose.

Scaffold-Based Design : Utilizing a known scaffold that fits the target enzyme family, such as the steroid nucleus for steroidogenic enzymes, provides a strong starting point. tue.nl Modifications can then be made to this scaffold to enhance potency and selectivity. For 18-E-DOC, the deoxycorticosterone backbone ensures it is recognized by CYP11B enzymes.

Targeting Unique Catalytic Steps : Aldosterone synthase is unique in its ability to perform the final 18-oxidation step to produce aldosterone. oup.com Designing inhibitors that mimic the transition state of this specific reaction or are based on the structure of the immediate precursor, 18-hydroxycorticosterone, can be a strategy for developing highly selective inhibitors. tue.nl

The structure of this compound embodies several of these principles. It is built on a steroidal scaffold and incorporates a mechanism-based inhibitory group, leading to potent and relatively selective inhibition of the terminal steps of aldosterone synthesis.

Future Research Directions and Unexplored Avenues for 18 Ethynyldeoxycorticosterone

Elucidation of Novel Molecular Targets

The primary known molecular target of 18-Ethynyldeoxycorticosterone is aldosterone (B195564) synthase (CYP11B2), an enzyme critical for aldosterone production. nih.govresearchgate.netresearchandmarkets.com However, a comprehensive, unbiased screening of its potential off-target interactions is a key area for future inquiry. While studies indicate high specificity, particularly in cultured cells where it shows minimal impact on cortisol production, some effects on 11-β-hydroxylase (CYP11B1) have been noted, particularly in freshly isolated adrenal cells. nih.govnih.gov

Future investigations could employ advanced proteomic techniques to identify other potential binding partners. Methodologies like chemical proteomics and thermal proteome profiling could reveal previously unknown interactions within the broader cellular environment. Such studies would clarify the compound's full mechanism of action and could uncover novel functions beyond aldosterone synthesis inhibition.

| Proposed Technique | Objective | Potential Insights |

| Chemical Proteomics | Identify direct protein binding partners of this compound in an unbiased manner. | Discovery of novel off-targets; clarification of secondary mechanisms. |

| Thermal Proteome Profiling | Assess changes in protein thermal stability across the proteome upon compound binding. | Identification of direct and indirect cellular targets and pathways affected by the compound. |

| Kinome/Enzyme Screening | Screen against a broad panel of purified enzymes (e.g., other cytochrome P450s). | Quantify selectivity and identify potential for cross-reactivity with other steroidogenic enzymes. |

Investigation of Undiscovered Metabolic Pathways

The metabolic fate of this compound following its interaction with aldosterone synthase is not fully characterized. As a mechanism-based inhibitor, it is presumed to form a covalent adduct with the enzyme, but the structure of this adduct and the subsequent downstream metabolites of the compound are largely unknown.

Future research should focus on delineating these metabolic pathways. The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and structurally elucidate novel metabolites in various biological samples. Utilizing radiolabeled this compound would enable precise tracking of its distribution and transformation in vivo. These studies are essential for understanding the compound's clearance and the biological activity of any potential metabolites.

Development of Advanced Analytical Techniques for Trace Analysis

To facilitate detailed pharmacokinetic and metabolic studies, the development of highly sensitive and specific analytical methods for detecting this compound and its metabolites at very low concentrations is necessary. Current methods often rely on techniques developed for broader steroid panels.

Future efforts should concentrate on creating targeted assays with sub-nanogram-per-milliliter detection limits. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for steroid measurement due to their specificity and sensitivity. sruc.ac.uk Developing a validated LC-MS/MS method specifically for this compound would enable precise quantification in complex biological matrices like plasma and serum. sruc.ac.uk Furthermore, exploring novel sample preparation techniques, such as supported liquid extraction (SLE) in a high-throughput format, could improve recovery and reproducibility. sruc.ac.uk

Exploration in Emerging Animal Models for Steroid Research

Research on this compound has utilized adrenal cell cultures, but in vivo studies in advanced and diverse animal models are a logical next step. nih.govnih.gov While traditional rodent models are valuable, emerging animal models could offer unique insights into the compound's effects on the renin-angiotensin-aldosterone system.

Genetically engineered mouse models, such as those with humanized versions of the CYP11B2 enzyme, could provide more translationally relevant data on inhibitor efficacy and selectivity. Furthermore, non-mammalian models like zebrafish, which have a conserved steroidogenic pathway, could be adapted for higher-throughput screening of the developmental and physiological effects of aldosterone synthase inhibition. A variety of animal models, including rats, mice, rabbits, and pigs, have been used to study steroid-related pathologies and could be adapted for this research. nih.gov

Integration with Multi-Omics Approaches in Basic Science

A systems-level understanding of the biological consequences of inhibiting aldosterone synthesis with this compound can be achieved by integrating various "omics" technologies. nih.govnih.gov This approach moves beyond a single target to provide a holistic view of the cellular response to the compound.

Future studies should combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular signature of this compound's action. nih.gov For example, transcriptomic analysis (e.g., RNA-Seq) of adrenal cells treated with the compound could reveal compensatory changes in the expression of other steroidogenic genes. Simultaneously, metabolomic profiling could precisely map the resulting alterations in the steroid biosynthesis pathway and other related metabolic networks. nih.gov Integrating these datasets can illuminate the broader physiological impact and uncover adaptive mechanisms that may arise from long-term aldosterone synthase inhibition. nih.govmdpi.com

| Omics Approach | Data Generated | Potential Research Questions Answered |

| Transcriptomics | Changes in gene expression (mRNA levels). | How do cells alter gene expression to compensate for aldosterone synthase inhibition? |

| Proteomics | Changes in protein abundance and post-translational modifications. | What is the impact on the abundance of other steroidogenic enzymes and signaling proteins? |

| Metabolomics | Quantitative changes in small molecule metabolites (e.g., steroids, precursors). | Which steroid precursors accumulate? What other metabolic pathways are affected? |

Q & A

Q. How should researchers evaluate the clinical relevance of in vitro findings on this compound?

- Methodological Answer : Translate in vitro IC₅₀ values to in vivo doses using pharmacokinetic modeling (e.g., plasma protein binding adjustments). Compare with endogenous corticosteroid levels in disease models (e.g., hypertensive rats) to assess therapeutic potential .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies using adrenal tissues or animal models for this compound research?

Q. How should researchers document chemical handling and storage for this compound?

- Methodological Answer : Store lyophilized compounds at –20°C under inert gas (e.g., argon). Provide SDS documentation for safe handling (e.g., respiratory protection during aerosolization) and disclose purity/grade (e.g., ≥98% by HPLC) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.